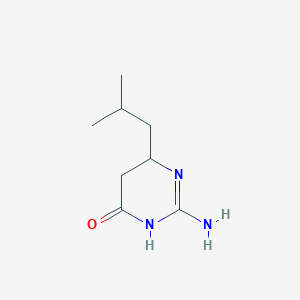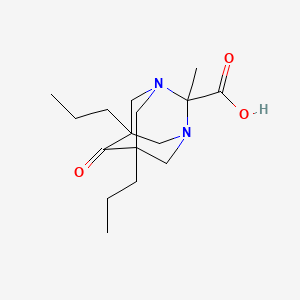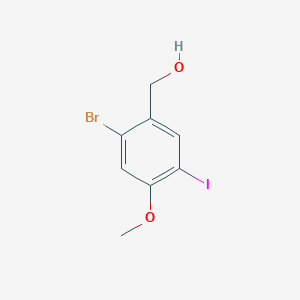![molecular formula C8H10F3NO B12835454 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane CAS No. 496941-74-3](/img/structure/B12835454.png)
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl and ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 7-azabicyclo[4.1.0]heptane with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Step 1: Preparation of 7-azabicyclo[4.1.0]heptane.
Step 2: Reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Step 3: Purification of the product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones.
Aplicaciones Científicas De Investigación
1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
- 7-Azabicyclo[4.1.0]heptane
- Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- 1-Azabicyclo[1.1.0]butane
Comparison: 1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity
This comprehensive overview highlights the significance of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone in scientific research and its potential for future applications.
Propiedades
Número CAS |
496941-74-3 |
|---|---|
Fórmula molecular |
C8H10F3NO |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2 |
Clave InChI |
PMIKZBAQVXPRLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N2C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)


![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)


![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)
